3-({[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-({[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.15829154 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process. A common approach starts with the construction of the pyrazole ring through the reaction of a hydrazine derivative with an α,β-unsaturated ketone. This intermediate can then be coupled with the norbornene derivative through an amide bond formation, often using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The overall reaction may require specific conditions such as refluxing in an appropriate solvent like dichloromethane or THF (tetrahydrofuran).
Industrial Production Methods: : Industrial production would likely focus on optimizing yield and purity. This could involve continuous flow processes, where reactions are performed in a controlled, automated manner to enhance efficiency and reproducibility. Industrial-scale synthesis might also utilize greener solvents and more sustainable reagents to align with environmental regulations.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions:
Oxidation: : The pyrazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: : Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminium hydride or sodium borohydride, producing hydroxyl derivatives.
Common Reagents and Conditions: : Reagents like hydrochloric acid, acetic anhydride, or chlorinating agents like thionyl chloride are often used in its reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation.
Major Products Formed:
Scientific Research Applications
Chemistry: : The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: : Its biological activity makes it a candidate for drug development, especially in the areas of anti-inflammatory and anti-cancer research.
Medicine: : Potential pharmaceutical applications include treatments for conditions like arthritis or cancer, leveraging its unique interaction with biological targets.
Industry: : In industrial applications, it can be part of processes to create polymers or as a chemical intermediate in manufacturing specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific enzymes or receptors in the body. For example, it may inhibit certain enzymes that are involved in inflammatory pathways or bind to specific receptors on cancer cells, disrupting their function and growth.
Pathways Involved: : These interactions can trigger various cellular pathways, leading to apoptosis (programmed cell death) in cancer cells or the inhibition of inflammatory responses in diseases like arthritis.
Comparison with Similar Compounds
Unique Features: : Compared to similar compounds, 3-({[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to the combination of the norbornene and pyrazole moieties, offering a unique blend of chemical reactivity and biological activity.
Similar Compounds: : Compounds with similar structures include other norbornene derivatives and pyrazole-based molecules. Each of these analogs may have slight variations in their activity and specificity, making them suitable for different applications.
Properties
IUPAC Name |
3-[[1-[(2-methylphenyl)methyl]pyrazol-3-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-4-2-3-5-15(12)11-23-9-8-16(22-23)21-19(24)17-13-6-7-14(10-13)18(17)20(25)26/h2-9,13-14,17-18H,10-11H2,1H3,(H,25,26)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMGOFJLGDXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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